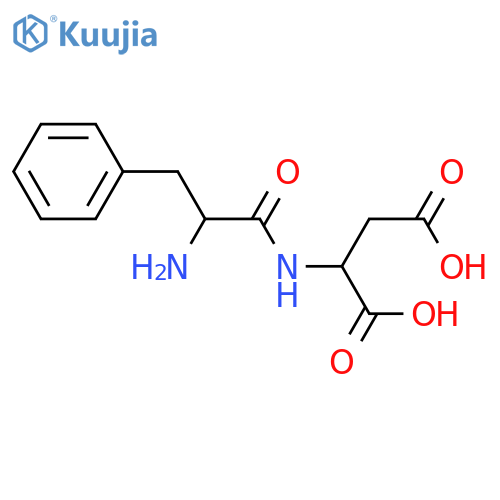Cas no 22828-05-3 (H-PHE-ASP-OH)

H-PHE-ASP-OH structure
商品名:H-PHE-ASP-OH
CAS番号:22828-05-3
MF:C13H16N2O5
メガワット:280.276543617249
MDL:MFCD00037281
CID:251128
PubChem ID:6992643
H-PHE-ASP-OH 化学的及び物理的性質
名前と識別子
-
- L-Aspartic acid,L-phenylalanyl-
- H-Phe-Asp-OH
- 2:PN: US6027903 SEQID: 2 unclaimed protein
- Asparticacid, N-(3-phenyl-L-alanyl)-, L-
- L-Aspartic acid, N-L-phenylalanyl-
- L-Phenylalanyl-L-aspartic acid
- (S)-2-((S)-2-Amino-3-phenylPropanamido)succinic acid
- CHEMBL476213
- FD dipeptide
- FD
- CHEBI:73631
- HY-P4472
- L-Phe-L-Asp
- Q27142130
- Phenylalanine-Aspartate dipeptide
- F-D Dipeptide
- SCHEMBL2878352
- 22828-05-3
- F-D
- HWMGTNOVUDIKRE-UWVGGRQHSA-N
- Phenylalanylaspartate
- L-Phenylalanyl-L-Aspartate
- CS-0654411
- Phenylalanyl-aspartic acid
- Phenylalanine Aspartate dipeptide
- phenylalanylaspartic acid
- MFCD00037281
- Phe-Asp
- (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid
- H-PHE-ASP-OH
-
- MDL: MFCD00037281
- インチ: InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
- InChIKey: HWMGTNOVUDIKRE-UWVGGRQHSA-N
- ほほえんだ: O=C(O)C[C@@H](C(O)=O)NC([C@@H](N)CC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 280.10600
- どういたいしつりょう: 280.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): -3.5
じっけんとくせい
- 密度みつど: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 227-229 ºC
- ようかいど: 溶出度(34 g/l)(25ºC)、
- PSA: 129.72000
- LogP: 0.69170
H-PHE-ASP-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476722-1 g |
H-Phe-Asp-OH; . |
22828-05-3 | 1g |
€401.00 | 2022-05-20 | ||
| TRC | P400938-1g |
H-PHE-ASP-OH |
22828-05-3 | 1g |
$ 1800.00 | 2023-09-06 | ||
| TRC | P400938-100mg |
H-PHE-ASP-OH |
22828-05-3 | 100mg |
$224.00 | 2023-05-17 | ||
| TRC | P400938-500mg |
H-PHE-ASP-OH |
22828-05-3 | 500mg |
$994.00 | 2023-05-17 | ||
| TRC | P400938-1000mg |
H-PHE-ASP-OH |
22828-05-3 | 1g |
$1745.00 | 2023-05-17 | ||
| Ambeed | A746633-1g |
H-Phe-Asp-OH |
22828-05-3 | 97% | 1g |
$248.0 | 2024-07-28 | |
| abcr | AB476722-1g |
H-Phe-Asp-OH; . |
22828-05-3 | 1g |
€401.00 | 2024-08-03 |
H-PHE-ASP-OH 関連文献
-
Patrick Hauske,Nicolette Mamant,Sonja Hasenbein,Sabrina Nickel,Christian Ottmann,Tim Clausen,Michael Ehrmann,Markus Kaiser Mol. BioSyst. 2009 5 980
-
Dirk Volkmer,Marc Fricke,Thomas Huber,Norbert Sewald Chem. Commun. 2004 1872
-
Wen Nie,Kai Zhou,Ying Wang,Zhao-Ming Wang,Yong Xie,Hui Zhou,Bao-Cai Xu Food Funct. 2020 11 9710
-
4. Construction of therapeutic glycopeptide hydrogel as a new substitute for antiproliferative drugs to inhibit postoperative scarring formationXiao-Ding Xu,Liang Liang,Han Cheng,Xin-Hua Wang,Fa-Gang Jiang,Ren-Xi Zhuo,Xian-Zheng Zhang J. Mater. Chem. 2012 22 18164
-
Haofei Gong,Yi Yang,Manuela Pluntke,Othmar Marti,Zsuzsa Majer,Norbert Sewald,Dirk Volkmer Dalton Trans. 2014 43 16857
22828-05-3 (H-PHE-ASP-OH) 関連製品
- 22839-47-0(Aspartame)
- 17355-18-9(Phe-Tyr-OH)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:22828-05-3)H-PHE-ASP-OH

清らかである:99%
はかる:1g
価格 ($):223.0